MRS5698

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

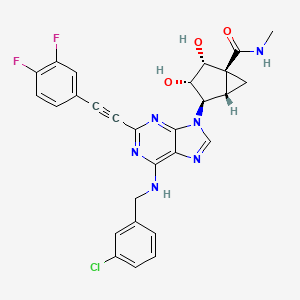

IUPAC Name |

(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLLLJJYBWLGHW-CIZVZKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MRS5698: A Comprehensive Technical Guide on its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatment options often provide limited efficacy and are associated with undesirable side effects.[2][3] The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for neuropathic pain.[4][5] MRS5698 is a potent and highly selective A3AR agonist that has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[6][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Pharmacological Profile of this compound

This compound, chemically known as (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a product of structure-guided drug design aimed at optimizing potency and selectivity for the A3AR.[8] It exhibits high binding affinity for human and mouse A3ARs with a Ki of approximately 3 nM.[6][8][9][10][] Notably, this compound displays over 1000-fold selectivity for A3AR compared to A1 and A2A adenosine receptors, minimizing off-target effects.[9][10][]

Table 1: Pharmacological Characteristics of this compound

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | ~3 nM | Human, Mouse | [6][8][9][10][] |

| Selectivity | >1000-fold over A1 and A2A receptors | - | [9][10][] |

Core Mechanism of Action in Neuropathic Pain

The analgesic effect of this compound in neuropathic pain is primarily mediated through the activation of A3 adenosine receptors, which are coupled to Gi/o proteins.[4] This activation initiates a cascade of intracellular signaling events that collectively work to attenuate the hyperexcitability of neurons and reduce neuroinflammation within the pain processing pathways of the central nervous system.[4][12][13] The key mechanisms include the restoration of GABAergic inhibitory tone, modulation of glial cell activity, and suppression of pro-inflammatory signaling.[13][14][15]

Signaling Pathways Modulated by this compound

The activation of A3AR by this compound triggers multiple downstream signaling pathways that contribute to its anti-neuropathic pain effects:

-

Restoration of GABAergic Neurotransmission: In neuropathic pain states, there is often a disruption of GABAergic inhibitory signaling.[14] this compound helps to restore this inhibition by promoting GABA signaling.[4][14] This is partly achieved by restoring the function of the K+–Cl− cotransporter 2 (KCC2), which is crucial for maintaining the chloride gradient necessary for effective GABAergic inhibition.[13]

-

Modulation of Glial Cell Activity: Microglia and astrocytes play a critical role in the pathogenesis of neuropathic pain through the release of pro-inflammatory mediators.[13] A3AR agonists, including this compound, have been shown to inhibit the activation of these glial cells in the spinal cord.[13][15]

-

Inhibition of Pro-inflammatory Cytokines and MAPK Pathway: this compound administration leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10.[13][15] This anti-inflammatory effect is mediated, in part, through the inhibition of the p38 MAPK and ERK1/2 signaling pathways.[13][15]

-

Inhibition of N-type Voltage-Dependent Calcium Channels (VDCCs): A3AR activation can inhibit the opening of N-type VDCCs in dorsal root ganglion (DRG) neurons.[13][15] This reduces neurotransmitter release and neuronal excitability.[13]

-

Supraspinal Mechanisms: The analgesic effects of this compound are not limited to the spinal cord. A3AR activation also engages descending pain inhibitory pathways, including serotonergic and noradrenergic bulbospinal circuits, which further suppress pain signaling at the spinal level.[12][16]

Diagram 1: Signaling Pathway of this compound in a Neuron

Caption: Neuronal signaling cascade initiated by this compound.

Diagram 2: Neuro-Glial Interaction and this compound Action

References

- 1. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etiology and Pharmacology of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Adenosine Metabotropic Receptors in Chronic Pain Management [frontiersin.org]

- 6. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MRS 5698 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 12. Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

- 15. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRS5698: A Highly Selective A3 Adenosine Receptor Agonist

This technical guide provides a comprehensive overview of the function, pharmacological properties, and experimental methodologies related to MRS5698, a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular mechanisms of A3AR modulation.

Core Function and Therapeutic Potential

This compound is a synthetic nucleoside derivative that functions as a high-affinity agonist for the G-protein coupled A3 adenosine receptor.[1] Its primary therapeutic potential lies in the treatment of chronic neuropathic pain, where it has demonstrated significant efficacy in preclinical models.[2][3][4][5][6] Activation of the A3AR by this compound initiates a cascade of intracellular signaling events that are implicated in anti-inflammatory and immunomodulatory responses.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the human A3 adenosine receptor. The available quantitative data is summarized in the table below.

| Target Receptor | Parameter | Value (nM) | Reference |

| Human Adenosine A3 Receptor | K_i_ | 3.49 | --INVALID-LINK-- |

| Human Adenosine A3 Receptor | EC_50_ (ERK1/2 Phosphorylation) | 7.94 | --INVALID-LINK-- |

| Human Adenosine A1 Receptor | Selectivity | >1000-fold vs A3 | --INVALID-LINK-- |

| Human Adenosine A2A Receptor | Selectivity | >1000-fold vs A3 | --INVALID-LINK-- |

Signaling Pathways of this compound

Activation of the A3 adenosine receptor by this compound initiates a signaling cascade primarily through the inhibitory G-protein, G_i_. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of this compound are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i_) of this compound for the A3 adenosine receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl_2_, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g to remove large debris.

-

Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (50 mM Tris, 5 mM MgCl_2_, 0.1 mM EDTA, pH 7.4).[4]

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

Perform the assay in a 96-well plate with a final volume of 250 µL.

-

To each well, add 150 µL of the membrane preparation, 50 µL of competing compound (this compound at various concentrations), and 50 µL of the radioligand, [¹²⁵I]I-AB-MECA (final concentration ~0.1-1.1 nM).[7][8]

-

Define non-specific binding using a high concentration of a non-labeled agonist like (R)-PIA (10 µM).[7]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

-

-

Filtration and Counting:

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Calculate IC_50_ values using non-linear regression analysis.

-

Convert IC_50_ values to K_i_ values using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR activation.

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human A3 adenosine receptor.

-

Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with various concentrations of this compound for 10-20 minutes.

-

Stimulate the cells with forskolin (B1673556) (a direct activator of adenylyl cyclase, typically 2-10 µM) to induce cAMP production.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF or chemiluminescent-based kits).[3]

-

Measure intracellular cAMP levels according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC_50_ value using non-linear regression.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of ERK1/2.

-

Cell Culture and Treatment:

-

Culture cells (e.g., FlpIn-CHO cells expressing human A3AR) and serum-starve overnight to reduce basal ERK1/2 phosphorylation.[9]

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate on ice, and then centrifuge to pellet cellular debris.

-

Collect the supernatant containing the protein lysate and determine the protein concentration.

-

-

Western Blotting:

-

Separate 10-20 µg of protein per lane on an SDS-PAGE gel.[9]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[9]

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the EC_50_ value.

-

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to evaluate the analgesic effects of this compound in a preclinical model of neuropathic pain.

-

Surgical Procedure:

-

Anesthetize a male Sprague-Dawley rat.

-

Make an incision on the thigh to expose the common sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals.[2][3][4][5][6]

-

Close the muscle and skin layers with sutures and wound clips.

-

Allow the animal to recover for at least 24 hours before behavioral testing.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Place the rat in a testing apparatus with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw on the injured side.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

Establish a baseline paw withdrawal threshold before surgery and at various time points after surgery and drug administration.

-

-

Drug Administration and Assessment:

-

Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal or oral).

-

Measure the paw withdrawal threshold at different time points after drug administration to assess the analgesic effect.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

-

A significant increase in the paw withdrawal threshold in the treated group indicates an anti-allodynic effect.

-

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. mdbneuro.com [mdbneuro.com]

- 6. aragen.com [aragen.com]

- 7. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

MRS5698: A Deep Dive into A3 Adenosine Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the A3 adenosine (B11128) receptor (A3AR) selectivity of MRS5698, a potent and highly selective agonist. This document consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a synthetic, high-affinity agonist for the A3 adenosine receptor.[1][2][3] Extensive in vitro studies have demonstrated its remarkable selectivity for the human A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).[4] This high selectivity profile, combined with its in vivo efficacy in models of neuropathic pain and psoriasis, positions this compound as a valuable pharmacological tool and a promising therapeutic candidate.[1][4] This guide will explore the binding affinities, functional potencies, and the experimental protocols used to establish the selectivity of this compound.

Quantitative Data: Binding Affinity and Functional Potency

The selectivity of this compound is quantified by its binding affinity (Ki) and functional potency (EC50) at each of the four human adenosine receptor subtypes. The following tables summarize these key parameters, highlighting the compound's significant preference for the A3AR.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Human A1 | >10,000 | [4] |

| Human A2A | >10,000 | [4] |

| Human A2B | Not reported | |

| Human A3 | 3.49 | [4] |

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Functional Potency (EC50) [nM] | Assay Type | Reference |

| Human A3 | 1.2 | cAMP Inhibition | [4] |

Table 2: Functional Potency of this compound at the Human A3 Adenosine Receptor

The data clearly indicates that this compound possesses a high affinity for the human A3AR with a Ki value of approximately 3 nM.[3][4] Notably, its affinity for A1 and A2A receptors is significantly lower, demonstrating a selectivity of over 1000-fold and even greater than 3000-fold in some reports.[3][4]

Experimental Protocols

The determination of this compound's selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays cited.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human adenosine receptor subtypes.

Materials:

-

Membrane Preparations: CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype (A1, A2A, or A3).

-

Radioligands:

-

A1AR: [³H]R-PIA

-

A2AAR: [³H]CGS21680

-

A3AR: [¹²⁵I]I-AB-MECA

-

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl₂.

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter.

Procedure:

-

Incubation Mixture Preparation: In assay tubes, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at 25°C for 60 minutes to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Inhibition

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling. Since the A3AR is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human A3AR.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human A3 adenosine receptor.

-

Stimulant: Forskolin (B1673556) (an activator of adenylyl cyclase).

-

Test Compound: this compound

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Lysis Buffer.

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulation: Add forskolin to the wells to stimulate cAMP production and incubate for a further defined period (e.g., 15 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. The EC50 value is the concentration of this compound that produces 50% of the maximal inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the A3 adenosine receptor signaling pathway and the workflows of the key experiments described above.

Caption: A3 Adenosine Receptor Signaling Pathway.

Caption: Radioligand Displacement Binding Assay Workflow.

Caption: cAMP Inhibition Assay Workflow.

References

Downstream Signaling Pathways of MRS5698 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS5698 is a potent and selective synthetic agonist that has been demonstrated to activate two distinct G protein-coupled receptors (GPCRs): the P2Y6 receptor (P2Y6R) and the A3 adenosine (B11128) receptor (A3AR). Activation of these receptors by this compound initiates a cascade of intracellular signaling events that modulate a wide range of cellular processes, from inflammation and immune responses to cell migration and proliferation. This technical guide provides a comprehensive overview of the downstream signaling pathways engaged by this compound through its action on both P2Y6R and A3AR. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a deeper understanding of the molecular mechanisms of this compound.

This compound Activation of the P2Y6 Receptor

The P2Y6 receptor, a Gq-coupled purinergic receptor, is endogenously activated by uridine (B1682114) diphosphate (B83284) (UDP). This compound has been identified as an agonist for this receptor, triggering signaling cascades that are critically involved in processes such as phagocytosis and inflammation.[1][2]

Core P2Y6R Signaling Pathways

Upon activation by an agonist like this compound, the P2Y6R primarily couples to Gαq and Gα13 proteins to initiate downstream signaling.[3][4]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[1][5] The resulting increase in intracellular calcium and the presence of DAG synergistically activate protein kinase C (PKC).[6]

-

Gα13 Pathway: The P2Y6R can also couple to Gα13, which activates the RhoA/Rho-associated kinase (ROCK) pathway.[4] This pathway is a key regulator of the actin cytoskeleton, influencing cell shape, motility, and migration.[7]

-

MAPK/ERK Pathway: Downstream of both Gαq/PKC and potentially other effectors, P2Y6R activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly extracellular signal-regulated kinases (ERK1/2).[6][8] This pathway is central to the regulation of gene expression, cell proliferation, and survival.

Quantitative Data for P2Y6R Activation

While this compound is known to activate P2Y6R, specific quantitative data on its potency and efficacy for downstream signaling events are not extensively reported in the currently available literature. The data presented below are for the endogenous agonist UDP, which serves as a reference for P2Y6R activation.

| Agonist | Assay | Cell Type | Parameter | Value | Reference |

| UDP | Intracellular Ca2+ Mobilization | 1321N1 Astrocytoma cells expressing hP2Y6R | EC50 | Not Determined (ND) in parental, active in transfected | [9] |

| UDP | Intracellular Ca2+ Mobilization | Rat Neurohypophysial Astrocytes | EC50 | 4.3 µM (for ATP, with UDP being more potent) | [10][11] |

P2Y6R Signaling Pathway Diagram

This compound Activation of the A3 Adenosine Receptor

This compound is a highly selective and potent agonist for the A3 adenosine receptor (A3AR), a Gi/q-coupled receptor.[8] Its activation is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and neuropathic pain.[7]

Core A3AR Signaling Pathways

Activation of the A3AR by this compound initiates signaling through both Gi and Gq proteins.

-

Gi Pathway: The primary signaling cascade for A3AR involves coupling to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This is a canonical pathway for A3AR-mediated effects.

-

Gq Pathway: A3ARs can also couple to Gq proteins, activating the PLC-IP3/DAG-Ca2+ pathway, similar to the P2Y6R. This results in the mobilization of intracellular calcium.

-

MAPK Pathways: A3AR activation has been shown to modulate the activity of MAPK signaling cascades, including the p38 MAPK pathway. This can influence a wide range of cellular responses, such as inflammation and apoptosis.

-

Modulation of Inflammatory Pathways: A3AR signaling can impact the expression and activity of key inflammatory mediators. For instance, it has been shown to influence IL-6 and IL-17 signaling pathways and to modulate the activity of the transcription factor NF-κB.

Quantitative Data for this compound at A3AR

| Parameter | Species | Value | Reference |

| Ki | Human | 3 nM | [8] |

| Ki | Mouse | 3 nM | [8] |

| Efficacy (Calcium Mobilization) | Human (CHO-A3 cells) | Full agonist (comparable to NECA) | |

| Potency (Calcium Mobilization) | Human (CHO-A3 cells) | 4.0-fold more potent than NECA |

A3AR Signaling Pathway Diagram

Experimental Protocols

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to agonist stimulation using the ratiometric fluorescent indicator Fura-2 AM.[3][6][9][13][14]

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

Probenecid (B1678239) (optional)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Cells expressing the receptor of interest (e.g., P2Y6R or A3AR)

-

96-well black-wall, clear-bottom plates

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Cell Culture: Seed cells into 96-well black-wall, clear-bottom plates at an appropriate density to achieve 80-100% confluency on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.

-

Preparation of Fura-2 AM Loading Solution:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a loading buffer containing HBSS, 0.02-0.04% (w/v) Pluronic F-127, and optionally 1-2.5 mM probenecid to prevent dye leakage.

-

On the day of the experiment, dilute the Fura-2 AM stock solution into the loading buffer to a final working concentration of 1-5 µM. Vortex thoroughly.

-

-

Dye Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed loading buffer (without Fura-2 AM).

-

Add 100 µL of the Fura-2 AM loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.

-

-

Washing:

-

Aspirate the loading solution.

-

Wash the cells twice with 100 µL of pre-warmed loading buffer (without Fura-2 AM) to remove extracellular dye.

-

-

De-esterification:

-

Add 100 µL of fresh, pre-warmed buffer to each well.

-

Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

-

Establish a stable baseline reading for each well.

-

Inject the agonist (e.g., this compound) at the desired concentration and continue to record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is proportional to the [Ca2+]i.

-

Calculate the change in the fluorescence ratio over time to determine the kinetics and magnitude of the calcium response.

-

Dose-response curves can be generated by testing a range of agonist concentrations to determine EC50 values.

-

ERK1/2 Phosphorylation Assay by Western Blot

This protocol details the detection and semi-quantification of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.[5][15][16][17]

Materials:

-

Cell culture reagents

-

Agonist (this compound)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

-

Treat cells with this compound at various concentrations and for different time points. Include an untreated control.

-

-

Cell Lysis:

-

Place the culture dish on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer with inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane using a stripping buffer.

-

Re-probe the membrane with an antibody against total ERK1/2, following the same immunoblotting procedure.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the fold-change in ERK phosphorylation relative to the control.

-

RhoA Activation Assay (G-LISA)

This protocol outlines the measurement of active, GTP-bound RhoA using a G-LISA™ (GTPase Ligand-binding Immunosorbent Assay) kit, which is an ELISA-based method.[1][2][10][18]

Materials:

-

G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, binding buffer, anti-RhoA antibody, HRP-labeled secondary antibody, etc.)

-

Cell culture reagents

-

Agonist (this compound)

-

Ice-cold PBS

-

Microplate shaker

-

Microplate spectrophotometer

Procedure:

-

Cell Treatment:

-

Culture cells to a high confluency.

-

Serum-starve the cells for 2-24 hours to reduce basal RhoA activity.

-

Treat cells with this compound for the desired time (RhoA activation is often rapid, peaking within minutes). Include an untreated control.

-

-

Cell Lysis:

-

Quickly place the plate on ice and wash once with ice-cold PBS.

-

Add ice-cold G-LISA lysis buffer and follow the kit manufacturer's instructions for cell lysis and lysate collection.

-

-

Protein Quantification: Determine the protein concentration of each lysate. Normalize all samples to the same concentration (typically 0.4-2 mg/mL).

-

G-LISA Assay:

-

Prepare the Rho-GTP-binding plate as per the kit's instructions.

-

Add equal volumes of normalized cell lysate to the wells of the plate.

-

Add binding buffer and incubate on a microplate shaker for 30 minutes at 4°C. This allows the active, GTP-bound RhoA in the lysate to bind to the plate.

-

Wash the wells with wash buffer to remove inactive, GDP-bound RhoA and other cellular components.

-

Add the anti-RhoA primary antibody and incubate for 45-60 minutes at room temperature.

-

Wash the wells.

-

Add the HRP-labeled secondary antibody and incubate for 45-60 minutes at room temperature.

-

Wash the wells.

-

-

Detection:

-

Add the HRP detection reagent (e.g., TMB substrate) and incubate until color develops.

-

Stop the reaction with the stop solution provided in the kit.

-

Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate spectrophotometer.

-

-

Data Analysis:

-

The absorbance signal is directly proportional to the amount of active RhoA in the sample.

-

Calculate the fold-change in RhoA activation by comparing the absorbance readings of the treated samples to the untreated control.

-

Conclusion

This compound presents a valuable pharmacological tool for the study of purinergic and adenosine receptor signaling. Its dual agonism at the P2Y6 and A3A receptors initiates a complex array of downstream signaling events, primarily through Gq, Gi, and G13 protein coupling. These pathways converge on key cellular effectors including PLC, RhoA, and MAP kinases, ultimately regulating a diverse set of cellular functions. This guide provides a foundational understanding of these pathways, supported by quantitative data where available, and detailed protocols for their investigation. Further research is warranted to fully elucidate the specific quantitative impact of this compound on each downstream effector of the P2Y6 receptor and to understand the integrated cellular response to the simultaneous activation of both P2Y6R and A3AR.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. researchgate.net [researchgate.net]

- 3. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y6 Nucleotide Receptor Activates PKC to Protect 1321N1 Astrocytoma Cells Against Tumor Necrosis Factor-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2Y(1), P2Y(2), P2Y(4), and P2Y(6) receptors are coupled to Rho and Rho kinase activation in vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Attenuation of signal flow from P2Y6 receptor by protein kinase C-alpha in SK-N-BE(2)C human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atypical PKCzeta is involved in RhoA-dependent mitogenic signaling by the P2Y(12) receptor in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. guidetopharmacology.org [guidetopharmacology.org]

- 16. P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MRS5698 in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. The adenosine (B11128) A3 receptor (A3R) has emerged as a promising therapeutic target for mitigating neuroinflammation. MRS5698, a highly selective and potent A3R agonist, has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models. This technical guide provides an in-depth overview of the role of this compound in modulating neuroinflammation, detailing its mechanism of action, effects on key inflammatory pathways, and its therapeutic potential. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes complex signaling and experimental workflows to support further research and drug development efforts in this area.

Introduction to this compound and the A3 Adenosine Receptor

The adenosine A3 receptor (A3R) is a G protein-coupled receptor that is typically expressed at low levels in the central nervous system (CNS) under normal physiological conditions. However, its expression is significantly upregulated in response to inflammation and hypoxia, making it a key player in the cellular response to injury and disease. Activation of the A3R has been largely associated with anti-inflammatory and cytoprotective effects.

This compound is a (N)-methanocarba adenosine derivative that acts as a potent and highly selective agonist for the A3R. Its high affinity and selectivity for the A3R over other adenosine receptor subtypes minimize off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development. Preclinical studies have highlighted the potential of this compound in various conditions, including neuropathic pain and ischemic stroke.

Mechanism of Action of this compound in Neuroinflammation

The anti-inflammatory effects of this compound are primarily mediated through its activation of the A3 adenosine receptor on various cell types within the CNS, most notably microglia, the resident immune cells of the brain.

Signaling Pathways

Upon binding of this compound, the A3R can couple to different G proteins, leading to the modulation of distinct downstream signaling cascades. The two primary pathways are:

-

Gi-protein coupled pathway: This is the preferential pathway for A3R signaling. Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a dampening of inflammatory responses.

-

Gq-protein coupled pathway: In some cellular contexts, the A3R can couple to Gq proteins. This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which can have varied effects on cellular function, including the modulation of inflammatory gene expression.

The specific signaling pathway activated by this compound can be cell-type and context-dependent, contributing to the nuanced role of A3R activation in neuroinflammation.

Modulation of Microglial Activation

Microglia play a central role in neuroinflammation. In response to pathogens or injury, they become activated and can adopt different phenotypes, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) states. A3R activation by agonists like this compound is thought to promote a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory mediators and enhancing the release of anti-inflammatory and neurotrophic factors.

Key downstream targets of A3R signaling in microglia include:

-

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a master regulator of inflammation. Evidence suggests that A3R activation can inhibit the NF-κB signaling cascade, leading to a decrease in the transcription of pro-inflammatory genes.

-

Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK signaling pathway is implicated in the production of inflammatory cytokines. A3R agonists have been shown to modulate this pathway, contributing to their anti-inflammatory effects.

-

Cytokine Production: A crucial aspect of this compound's function is its ability to modulate the cytokine profile in the brain. It has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data from preclinical studies investigating the effects of this compound in models of neurological injury and inflammation.

| Experimental Model | Organism | This compound Dose/Concentration | Key Finding | Quantitative Result | Reference |

| Photothrombotic Stroke | Mouse | 1.4 mg/kg (intraperitoneal) | Reduction in brain infarct volume | Mean lesion volume reduced to 7.33 ± 1.07 mm³ |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in neuroinflammation.

In Vivo Model: Photothrombotic Stroke in Mice

This model induces a focal ischemic lesion in a specific cortical area, allowing for the assessment of neuroprotective agents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Rose Bengal (10 mg/mL in sterile saline)

-

Isoflurane (B1672236) anesthetic

-

Cold light source (e.g., 150W halogen lamp with a 4.5 mm aperture)

-

Stereotaxic frame

-

Surgical tools

-

This compound (dissolved in a suitable vehicle, e.g., saline with 10% DMSO and 10% Tween 80)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthesia: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).

-

Surgical Preparation: Place the mouse in a stereotaxic frame. Make a midline scalp incision to expose the skull.

-

Rose Bengal Injection: Inject Rose Bengal solution intraperitoneally at a dose of 100 mg/kg.

-

Photothrombosis Induction: Five minutes after Rose Bengal injection, illuminate the skull over the desired cortical region (e.g., sensorimotor cortex) with the cold light source for 15 minutes.

-

Drug Administration: Administer this compound (1.4 mg/kg) or vehicle intraperitoneally immediately after the induction of ischemia.

-

Post-operative Care: Suture the incision and allow the mouse to recover in a warm cage.

-

Infarct Volume Assessment (24 hours post-stroke):

-

Anesthetize the mouse and perfuse transcardially with cold saline followed by 4% paraformaldehyde.

-

Remove the brain and slice it into 2 mm coronal sections.

-

Incubate the slices in 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

-

In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This assay is used to assess the anti-inflammatory effects of compounds on microglial activation and cytokine release.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO, then diluted in culture medium)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-10

-

Griess reagent for nitric oxide (NO) measurement

Procedure:

-

Cell Culture: Culture BV-2 cells in T75 flasks at 37°C in a 5% CO2 incubator. Passage the cells every 2-3 days.

-

Plating: Seed BV-2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group and a group treated with this compound alone.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine and NO Measurement:

-

Cytokines: Measure the concentrations of TNF-α, IL-1β, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent.

-

-

Data Analysis: Normalize the cytokine and NO levels to the protein content of the cells in each well. Analyze the data for statistically significant differences between treatment groups.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways activated by this compound via the A3 adenosine receptor.

Experimental Workflows

Caption: Workflow for the in vivo photothrombotic stroke model.

Caption: Workflow for the in vitro LPS-induced neuroinflammation assay.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as a potent modulator of neuroinflammation, primarily through the activation of the A3 adenosine receptor. Its demonstrated cerebroprotective effects in a model of ischemic stroke highlight its therapeutic potential for neurological disorders with a significant inflammatory component. The ability of A3R agonists to shift microglial polarization towards an anti-inflammatory phenotype and suppress the production of detrimental pro-inflammatory cytokines is a key mechanism underlying these protective effects.

However, to advance the development of this compound and other A3R agonists as clinical candidates, further research is warranted. Specifically, detailed dose-response studies are needed to quantify the effects of this compound on a broader range of inflammatory mediators in various in vitro and in vivo models of neuroinflammation. Investigating the chronic effects of this compound treatment and its impact on long-term neurological outcomes is also crucial. Furthermore, exploring the efficacy of this compound in models of other neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, would be a valuable next step.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic agent for the treatment of neurological disorders characterized by neuroinflammation. Its high selectivity for the A3 adenosine receptor and its demonstrated anti-inflammatory and neuroprotective properties provide a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in mitigating the detrimental effects of neuroinflammation in the central nervous system.

Therapeutic Potential of MRS5698 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS5698, a potent and highly selective A3 adenosine (B11128) receptor (A3AR) agonist, and explores its therapeutic potential in the context of inflammatory diseases. The document synthesizes preclinical data, outlines experimental methodologies, and visualizes key pathways to support further research and development efforts in this area.

Introduction: The A3 Adenosine Receptor as an Anti-Inflammatory Target

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in modulating physiological processes, particularly in response to cellular stress and injury.[1][2] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While all adenosine receptors are implicated in inflammatory pathways, the A3 adenosine receptor (A3AR) has emerged as a particularly promising target for anti-inflammatory therapies.[3]

Activation of the A3AR, which is highly expressed on inflammatory cells like neutrophils and macrophages, generally leads to a potent anti-inflammatory response. This includes the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways such as NF-κB.[4] Consequently, selective A3AR agonists are being actively investigated for a range of inflammatory and autoimmune conditions, including rheumatoid arthritis and psoriasis.[5]

This compound is a novel, highly selective A3AR agonist that has demonstrated significant therapeutic potential in preclinical models.[5][6] Its chemical name is (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide.[6] This guide delves into the technical details of its mechanism, pharmacological profile, and the experimental basis for its potential as a therapeutic agent.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the A3AR, a member of the Gi/o family of G protein-coupled receptors. The activation of A3AR initiates a signaling cascade that culminates in the modulation of inflammatory responses. The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Downstream of this event, A3AR activation influences several key signaling pathways implicated in inflammation:

-

NF-κB Pathway: A3AR agonists have been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[4] This leads to a reduction in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]

-

PI3K/Akt Pathway: The signaling cascade can also involve the modulation of the PI3K/Akt pathway, which plays a role in cell survival and inflammatory processes.[2]

-

MAPK Pathway: A3AR signaling can also impact the p38 MAPK signaling pathway, which is involved in the cellular response to stress and inflammation.[4]

By modulating these pathways, this compound can effectively suppress the inflammatory cascade, reducing the recruitment and activation of immune cells and decreasing the production of inflammatory mediators.

References

- 1. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

MRS5698: A High-Affinitive and Selective Agonist for the A3 Adenosine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of MRS5698, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). This document details its binding affinity, functional activity, and the associated signaling pathways, presenting data in a clear, structured format to facilitate research and development applications.

Core Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound for the A3 adenosine receptor.

Table 1: Binding Affinity of this compound for A3 Adenosine Receptors

| Species | Receptor | Ki Value (nM) | Reference |

| Human | A3AR | ~3 | [1][2][3][4][5] |

| Mouse | A3AR | ~3 | [1][2][3][4][5] |

Ki value represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Selectivity over A1AR | Selectivity over A2AAR | Reference |

| A3AR | >1000-fold | >1000-fold | [1] |

Selectivity is a critical parameter for a pharmacological tool, indicating its specificity for the target receptor over other related receptors, thereby minimizing off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from established research practices to ensure reproducibility.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.

Materials:

-

Cell membranes prepared from cells stably expressing the human or mouse A3AR (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]I-AB-MECA (a high-affinity A3AR agonist).

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., NECA).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membrane suspension (typically 20-50 µg of protein).

-

50 µL of [125I]I-AB-MECA at a final concentration near its Kd value.

-

50 µL of various concentrations of this compound (typically ranging from 10-12 M to 10-5 M).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of NECA (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to activate the A3AR, which is a Gi-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells stably expressing the human or mouse A3AR (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: this compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

Stimulation buffer.

Procedure:

-

Cell Culture: Culture the A3AR-expressing cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: On the day of the assay, replace the culture medium with serum-free medium or stimulation buffer and pre-incubate the cells for a short period.

-

Compound Addition: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a further 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) using non-linear regression analysis.

Signaling Pathways and Visualizations

Activation of the A3AR by an agonist like this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, A3AR can also couple to other G proteins, such as Gq, and activate G-protein independent pathways, resulting in a diverse range of cellular responses.

Caption: A3AR Signaling Pathways Activated by this compound.

This diagram illustrates the primary signaling cascades initiated upon the binding of this compound to the A3 adenosine receptor. The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Concurrently, A3AR can activate Gq proteins, stimulating phospholipase C and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Furthermore, the Gβγ subunits can activate downstream pathways such as the PI3K/Akt and MAPK pathways, ultimately modulating a variety of cellular functions including gene expression, inflammation, and cell survival.

Caption: Experimental Workflow for Ki Value Determination.

This flowchart outlines the key steps involved in determining the Ki value of this compound for the A3 adenosine receptor using a radioligand competition binding assay. The process begins with the preparation of reagents, followed by the binding assay itself, and concludes with data analysis to derive the final Ki value, which quantifies the binding affinity.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Effects of A3AR Activation by MRS5698

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects elicited by the activation of the A3 adenosine (B11128) receptor (A3AR) by the selective agonist MRS5698. The information presented herein is intended to support research and development efforts in fields such as pharmacology, cell biology, and drug discovery.

Introduction

This compound is a potent and highly selective agonist for the Gi protein-coupled A3 adenosine receptor (A3AR).[1] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the A3AR.[2][3] The A3AR is implicated in a variety of cellular processes, including inflammation, cell proliferation, and cardioprotection, making it a promising therapeutic target for a range of diseases.[4][5] This guide details the molecular mechanisms and cellular consequences of A3AR activation by this compound, presenting quantitative data, signaling pathways, and detailed experimental protocols.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound activity at the A3AR.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Value | Notes | Reference |

| Ki | Human | ~3 nM | High affinity for the human A3AR. | [1][2][3][6] |

| Ki | Mouse | ~3 nM | Similar high affinity for the mouse A3AR. | [1][2][3] |

| EC50 | Human | 2.52 nM | Potent inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the human A3AR. | [7] |

| Selectivity | Human & Mouse | >3000-fold | Highly selective for A3AR over other adenosine receptor subtypes (A1, A2A).[1][2] | [1][2][6] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Route | Reference |

| Cmax | Mouse | 204 nM | 1 mg/kg i.p. | [2][3] |

| t1/2 | Mouse | 1.09 h | 1 mg/kg i.p. | [2][3] |

| AUC | Mouse | 213 ng x h/mL | 1 mg/kg i.p. | [2][3] |

| Oral Bioavailability (%F) | Rat | 5% | - | [2][3] |

Signaling Pathways

Activation of the A3AR by this compound initiates a cascade of intracellular signaling events, primarily through the Gi protein pathway. However, evidence also suggests the involvement of other G proteins and downstream effectors.

The canonical signaling pathway for A3AR involves its coupling to inhibitory G proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).[8] This pathway is fundamental to many of the cellular effects of A3AR activation.

A3AR Gi-Coupled Signaling Pathway.

A3AR activation has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][8] This signaling can occur through the release of βγ subunits from Gi proteins, which can then activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and Ras, ultimately leading to the phosphorylation and activation of ERK1/2.[8] However, in some cellular contexts, A3AR activation can lead to an inhibition of ERK activation.[4]

A3AR-Mediated MAPK/ERK Signaling.

A3AR activation can also stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8][10] Furthermore, A3AR signaling can involve the PI3K/Akt pathway, which plays a crucial role in cell survival and cardioprotection.[8][11]

Cellular Effects

The activation of A3AR by this compound triggers a diverse range of cellular responses, which can be broadly categorized into anti-inflammatory, anti-cancer, and cardioprotective effects.

A3AR agonists, including this compound, exhibit potent anti-inflammatory properties.[5] These effects are mediated, in part, by the modulation of cytokine production. For instance, A3AR activation has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][12] In some contexts, it can also potentiate the production of the anti-inflammatory cytokine IL-10.[7] This modulation of the inflammatory response makes A3AR a target for inflammatory diseases like psoriasis and rheumatoid arthritis.[1][4]

The A3AR is often overexpressed in tumor cells compared to normal tissues.[5] Activation of A3AR by agonists like this compound can have anti-proliferative and pro-apoptotic effects in various cancer cell lines, including endometrial cancer.[6] These effects are thought to be mediated through the modulation of signaling pathways that control cell cycle progression and survival, such as the Wnt and NF-κB pathways.[5]

In the cardiovascular system, A3AR activation is associated with cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[8][10][11] The underlying mechanisms involve the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways, as well as the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[10][11]

In the nervous system, A3AR activation by this compound has been shown to have analgesic effects in models of neuropathic pain.[1][2][3][6] This is thought to involve the inhibition of pro-nociceptive N-type Ca2+ channels and a reduction in neuronal excitability in dorsal root ganglion neurons.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's cellular effects.

This protocol describes a method for measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the A3AR.

Materials:

-

HEK-293T or CHO cells stably expressing the human A3AR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES

-

This compound

-

Phosphodiesterase inhibitor (e.g., rolipram)

-

cAMP assay kit (e.g., AlphaScreen)

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate at a density of approximately 4 x 104 cells/well and culture overnight.

-

Pre-incubation: Wash the cells with HBSS. Add HBSS containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) and incubate for 20 minutes at room temperature.

-

Agonist Treatment: Add varying concentrations of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C.[1]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Workflow for cAMP Accumulation Assay.

This protocol outlines the steps for detecting changes in the phosphorylation status of ERK1/2 following A3AR activation.

Materials:

-

Cells of interest (e.g., MC3T3-E1)

-

Cell culture medium

-

Serum-free medium

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with this compound for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[14] Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[15]

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[15]

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Workflow for Western Blot Analysis of ERK1/2 Phosphorylation.

Conclusion

This compound is a powerful pharmacological tool for investigating the diverse cellular functions of the A3 adenosine receptor. Its high affinity and selectivity allow for precise interrogation of A3AR-mediated signaling pathways and their downstream consequences. The activation of A3AR by this compound elicits a range of cellular effects, including potent anti-inflammatory, anti-cancer, and cardioprotective responses. A thorough understanding of these effects, facilitated by the quantitative data and experimental protocols provided in this guide, is crucial for the continued development of A3AR-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]